REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[C:5]([CH3:10])=[C:6]([CH3:9])[CH2:7][CH:8]=1.[CH3:11]Cl>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[CH3:3][C:4]1[CH2:8][C:7]([CH3:11])=[C:6]([CH3:9])[C:5]=1[CH3:10] |f:0.1,4.5|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(CC1)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
CCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CUSTOM
|
Details
|
the organic product phase is separated from the lower aqueous phase
|
Type
|
ADDITION
|
Details
|
containing excess base and sodium chloride slurry
|
Type
|
ADDITION
|
Details
|
The mixture of crude tetramethylcyclopentadienes
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |